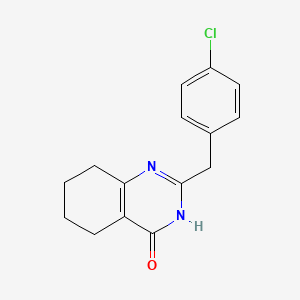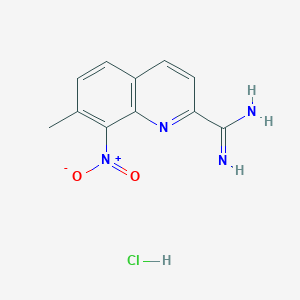
tert-Butyl (5-ethynylquinolin-8-yl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-ethynylquinolin-8-yl) carbonate is a chemical compound with the molecular formula C16H15NO3 and a molecular weight of 269.30 g/mol . This compound is known for its unique structure, which includes a quinoline ring substituted with an ethynyl group and a tert-butyl carbonate group. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of tert-Butyl (5-ethynylquinolin-8-yl) carbonate typically involves the reaction of 5-ethynylquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
tert-Butyl (5-ethynylquinolin-8-yl) carbonate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds under specific conditions.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The tert-butyl carbonate group can be substituted with other functional groups using nucleophilic reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl (5-ethynylquinolin-8-yl) carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (5-ethynylquinolin-8-yl) carbonate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activities. The quinoline ring can intercalate into DNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
tert-Butyl (5-ethynylquinolin-8-yl) carbonate can be compared with other similar compounds, such as:
tert-Butyl 8-quinolinyl carbonate: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
tert-Butyl (2R)-2-oxiranylmethyl carbonate: Contains an oxirane ring instead of a quinoline ring, leading to different reactivity and applications.
8-Quinolinyl N-(4-ethoxyphenyl)carbamate: Has an ethoxyphenyl group instead of an ethynyl group, affecting its biological activity.
The uniqueness of this compound lies in its combination of the ethynyl group and the quinoline ring, which provides distinct chemical and biological properties.
Properties
CAS No. |
596135-26-1 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
tert-butyl (5-ethynylquinolin-8-yl) carbonate |
InChI |
InChI=1S/C16H15NO3/c1-5-11-8-9-13(14-12(11)7-6-10-17-14)19-15(18)20-16(2,3)4/h1,6-10H,2-4H3 |
InChI Key |
XVBSOZHEVCMLGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=C2C(=C(C=C1)C#C)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Carbamic acid, N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B15064968.png)








